molecular formula C8H7BrN4 B13963676 5-Bromo-2-(4-methyl-1h-imidazol-1-yl)pyrimidine

5-Bromo-2-(4-methyl-1h-imidazol-1-yl)pyrimidine

Cat. No.: B13963676
M. Wt: 239.07 g/mol
InChI Key: FGWREFYOUADSLR-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-methyl-1h-imidazol-1-yl)pyrimidine is a heterocyclic compound that features both a brominated pyrimidine ring and a substituted imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-methyl-1h-imidazol-1-yl)pyrimidine typically involves the bromination of a pyrimidine precursor followed by the introduction of the imidazole moiety. One common method involves the reaction of 5-bromopyrimidine with 4-methylimidazole under suitable conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-methyl-1h-imidazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of a base and a polar aprotic solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and ligands are commonly used in coupling reactions, along with bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidines, while coupling reactions can produce complex heterocyclic compounds.

Scientific Research Applications

5-Bromo-2-(4-methyl-1h-imidazol-1-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors in various diseases.

    Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological macromolecules.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and as a building block for functional materials.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for research and industrial applications.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-methyl-1h-imidazol-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions and other functional groups, influencing the compound’s biological activity. The bromine atom can also participate in halogen bonding, further affecting the compound’s interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine
  • 2-Bromo-1-methyl-1H-imidazole
  • 5-Bromo-4-(1H-imidazol-1-yl(diphenyl)methyl)-2-(methylthio)pyrimidine

Uniqueness

5-Bromo-2-(4-methyl-1h-imidazol-1-yl)pyrimidine is unique due to the presence of both a brominated pyrimidine ring and a substituted imidazole ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. The methyl group on the imidazole ring further differentiates it from other similar compounds, potentially influencing its reactivity and interactions.

Properties

IUPAC Name

5-bromo-2-(4-methylimidazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c1-6-4-13(5-12-6)8-10-2-7(9)3-11-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWREFYOUADSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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